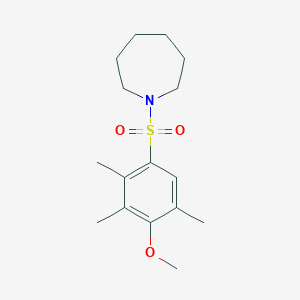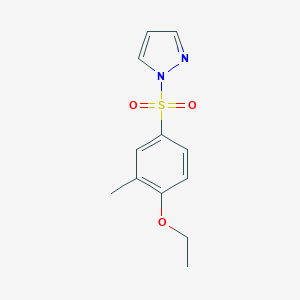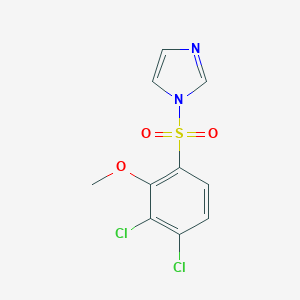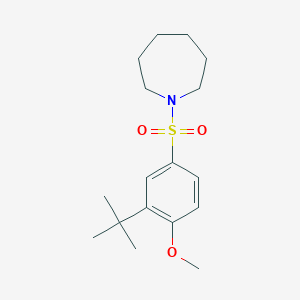![molecular formula C15H20N2O4S B346032 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole CAS No. 898640-97-6](/img/structure/B346032.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole, also known as DMSO-IM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of dimethyl sulfoxide (DMSO) and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in cells. This compound has also been shown to improve cell viability and to protect against cell damage caused by various stressors such as heat and radiation.
实验室实验的优点和局限性
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been shown to have low cytotoxicity in various cell types. However, this compound has some limitations, such as its limited solubility in water and its potential to interfere with certain assays.
未来方向
There are several future directions for research on 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole. One area of interest is the potential use of this compound as a therapeutic agent for various diseases. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the mechanism of action of this compound, as further understanding of this compound's effects on signaling pathways could lead to the development of new therapies. Additionally, there is potential for the development of new derivatives of this compound with improved properties for use in scientific research.
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new therapies and the advancement of scientific knowledge.
合成方法
The synthesis of 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization or chromatography. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature and reaction time.
科学研究应用
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole has been studied for its potential applications in a variety of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and neurodegenerative disorders. This compound has also been studied for its potential use as a cryoprotectant in the preservation of cells and tissues.
属性
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-8-15(14(21-6-2)7-11(13)3)22(18,19)17-9-12(4)16-10-17/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMLHBBINHDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B345953.png)
amine](/img/structure/B345956.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-ethyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B345979.png)


![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)




